![molecular formula C11H12N4O4S2 B2573444 methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034431-64-4](/img/structure/B2573444.png)
methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S2 and its molecular weight is 328.36. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase-II Inhibition
This compound has been studied for its potential as an inhibitor of the carbonic anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring contributes to its inhibitory activity. This application is significant in the treatment of conditions like glaucoma, epilepsy, and mountain sickness .
Anticancer Activity
Derivatives of 1H-1,2,3-triazole have shown effectiveness in inducing apoptosis in cancer cells. They have been designed to inhibit tubulin polymerization, a crucial process in cell division, which is particularly relevant in the context of cancer treatment .
Cytotoxicity Against Cancer Cell Lines
Some triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer and cervical cancer cells. This suggests their potential use as chemotherapeutic agents .
Pharmaceutical Applications
The triazole moiety is a critical component in pharmaceuticals. It plays a vital role in the development of new drugs due to its broad range of applications in medicinal chemistry .
Agrochemical Applications
Compounds containing the 1H-1,2,3-triazole ring are used in agrochemicals. They serve as the basis for developing new pesticides and herbicides, contributing to agricultural productivity .
Material Science Applications
The unique properties of triazole derivatives make them suitable for various applications in material sciences. They are used in the production of industrial materials such as dyes, photographic materials, and photostabilizers .
properties
IUPAC Name |
methyl 3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S2/c1-19-11(16)10-9(2-5-20-10)21(17,18)14-6-8(7-14)15-4-3-12-13-15/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJEAIJEUKYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate |
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